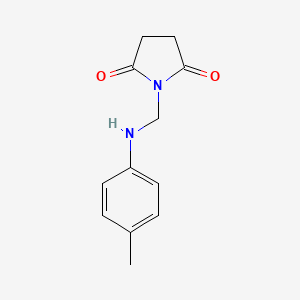

1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylanilino)methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-2-4-10(5-3-9)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEAHMJHCUHYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione can be synthesized through a multi-step process involving the reaction of p-toluidine with maleic anhydride, followed by cyclization and subsequent functional group modifications. The reaction typically requires controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula . It features a pyrrolidine-2,5-dione core structure with a p-tolylamino group.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex molecules.

- It can be used as a substrate in stereoselective transformations .

- It is used in annulation reactions for the preparation of bicyclic 1,4-dihidropyridines .

Biology

- It is investigated as a bioactive compound with potential antimicrobial or anticancer properties.

- γ-lactam derivatives have shown strong antiproliferative activity, inhibiting the growth of several carcinoma human tumor cell lines through the activation of the apoptotic mechanism .

Medicine

- It is explored for potential use in drug development, particularly in designing enzyme inhibitors.

- Pyrroloquinolinyl-pyrrolidine-2,5-dione compounds can treat cancer by selectively inducing cell death in precancerous or cancerous cells .

Industry

- It is utilized in producing specialty polymers and materials with unique properties.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups. Major products formed include carboxylic acids or ketones.

- Reduction Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure. Reduction leads to the formation of secondary amines or alcohols.

- Substitution Alkyl halides can be used in the presence of a base like sodium hydroxide. N-alkylated derivatives are formed as a result of this reaction.

Mechanism of Action

The mechanism of action of 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways to modulate biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione with analogous pyrrolidine-2,5-dione derivatives:

Key Observations:

- Larger aromatic systems (e.g., naphthyl in ) increase molecular weight and may reduce solubility.

- Synthetic Routes :

Antimicrobial Activity:

- Pyridine Analogues: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and its phenyl counterpart showed moderate activity against Escherichia coli, Bacillus subtilis, and Aspergillus fumigatus (MIC values comparable to Penicillin/Streptomycin standards) .

Central Nervous System (CNS) Activity:

- The p-tolyl group’s lipophilicity may enhance blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Insights

The p-tolyl group balances lipophilicity and steric bulk, optimizing interactions with hydrophobic enzyme pockets.

Position of Functional Groups :

- Mannich bases with substituents at the N1 position (e.g., 1-(2-methoxyphenyl) derivatives) show enhanced bioactivity compared to C3-substituted analogues .

Biological Activity

1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine core with a p-tolylamino substituent. The structural formula can be represented as follows:

This compound is characterized by its ability to undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, preventing substrate access.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate various biological processes.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For instance:

- Inhibition of Tumor Cell Growth : Studies have shown that related compounds can inhibit the growth of human carcinoma cell lines by activating apoptotic mechanisms .

- Mechanistic Insights : The presence of the cyclic enamine moiety in similar compounds has been linked to their reactivity and ability to induce apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It is believed to exert effects against various pathogens through:

- Disruption of Bacterial Cell Walls : Similar compounds have demonstrated the ability to interfere with bacterial cell wall synthesis.

- Inhibition of Biofilm Formation : Some studies suggest that these compounds can inhibit biofilm formation, which is crucial for bacterial virulence .

Research Findings and Case Studies

Applications in Drug Development

The compound is being explored for various applications in drug discovery:

- Therapeutic Agents : Its potential as an enzyme inhibitor positions it as a candidate for treating diseases such as cancer and bacterial infections.

- Building Blocks in Synthesis : It serves as a versatile building block for synthesizing more complex molecules with desired biological activities.

Q & A

Q. What are the standard synthetic routes for preparing 1-((p-Tolylamino)methyl)pyrrolidine-2,5-dione, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a modified Mannich reaction can be employed using 2-fluorobenzaldehyde derivatives, dialkylamines, and potassium carbonate in DMF under reflux (150°C for 20 hours). Intermediate characterization relies on TLC to monitor reaction progress and 1H NMR for structural confirmation. For instance, aromatic proton resonances (δ 7.61–6.75 ppm) and methylene/methyl groups (δ 3.33–1.96 ppm) in DMSO-d6 are critical markers . Elemental analysis (e.g., %N determination) further validates purity.

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Focus on diagnostic peaks such as the pyrrolidine-2,5-dione carbonyl protons (δ ~10.01 ppm) and aromatic protons from the p-tolylamino group (δ 6.5–7.5 ppm). Use deuterated DMSO or CDCl3 for solvent compatibility .

- IR Spectroscopy : Confirm the presence of carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H stretches (aromatic amines at ~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) can resolve molecular ion peaks (e.g., [M+H]⁺) to validate the molecular formula.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) be integrated with experimental data to optimize the synthesis of this compound?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, calculate activation energies for key steps like imine formation or cyclization. Pair computational predictions with high-throughput screening to narrow experimental conditions (e.g., solvent polarity, temperature). Tools like Gaussian or ORCA are recommended. Feedback loops, where experimental yields refine computational models, enhance accuracy .

Q. What statistical experimental design approaches are recommended for optimizing reaction conditions (e.g., solvent, temperature, catalyst) in the synthesis of pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Apply Design of Experiments (DoE) methodologies such as Box-Behnken or Central Composite Design to minimize trial runs. Variables include temperature (100–200°C), solvent polarity (DMF vs. THF), and catalyst loading. Use ANOVA to analyze interactions between factors and optimize yield. For example, a 3-factor, 3-level design reduces experiments by 50% while maintaining statistical robustness .

Q. How should researchers address discrepancies between computational predictions and experimental yields in the synthesis of this compound?

- Methodological Answer :

- Error Analysis : Quantify deviations using root-mean-square errors (RMSE) between predicted and observed yields.

- Parameter Refinement : Adjust computational parameters (e.g., solvation models, basis sets) to better match experimental conditions.

- Sensitivity Testing : Identify variables (e.g., steric effects, solvent dielectric constant) most sensitive to model inaccuracies.

Iterative refinement using platforms like ICReDD’s integrated computational-experimental workflows resolves such discrepancies .

Q. What methodologies are effective for studying the compound's potential bioactivity, such as enzyme inhibition assays or molecular docking studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) to test glycosidase inhibition. Measure IC50 values via fluorescence quenching.

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the compound and target enzymes (e.g., α-glucosidase). Validate docking poses with Molecular Dynamics (MD) simulations (e.g., NAMD or GROMACS) .

- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays to assess antiproliferative activity.

Data Management and Validation

Q. How can researchers ensure reproducibility in spectroscopic data for this compound?

- Methodological Answer :

- Standardized Protocols : Document solvent, concentration, and instrument settings (e.g., NMR pulse width, IR resolution).

- Reference Compounds : Use internal standards (e.g., TMS for NMR) and cross-validate with published spectra from databases like NIST Chemistry WebBook .

- Open Data Platforms : Share raw data (e.g., JCAMP-DX files) via repositories like PubChem or Zenodo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.